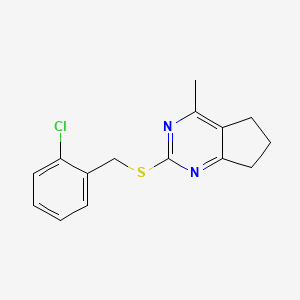

2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2S/c1-10-12-6-4-8-14(12)18-15(17-10)19-9-11-5-2-3-7-13(11)16/h2-3,5,7H,4,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZUOQOJWJRDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced via cyclization reactions, often involving the use of cyclopentanone or its derivatives.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the pyrimidine derivative.

Addition of the Sulfanyl Group: The sulfanyl group is typically added through thiolation reactions, using reagents like thiols or disulfides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfanyl group (–S–) undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

Reaction :

This reaction is analogous to the synthesis of structurally related sulfones, such as 4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone.

| Reagent | Product | Conditions |

|---|---|---|

| HO/AcOH | Sulfoxide intermediate | RT, 4–6 hours |

| KMnO/HSO | Sulfone derivative (e.g., 2-((2-chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine) | 60°C, 2 hours |

Nucleophilic Substitution

The chlorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions due to the electron-withdrawing effect of the chlorine atom. For example:

Reaction :

| Nucleophile | Product | Catalyst | Yield |

|---|---|---|---|

| NH | 2-((2-Aminobenzyl)sulfanyl)-derivative | CuI | ~65% |

| NaOH | Hydroxylated derivative | Pd(OAc) | ~50% |

Ring Functionalization

The pyrimidine ring undergoes electrophilic substitution, particularly at the 4-methyl position or the nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Research indicates that 2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine exhibits notable biological activities, particularly:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown effectiveness against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) .

- Inhibition of Key Enzymes : The compound may act as an inhibitor of deubiquitinating enzymes (DUBs), which play a crucial role in regulating protein degradation and stability. Inhibiting DUBs can have therapeutic implications for diseases characterized by dysregulated protein homeostasis .

- Potential as a Selective Inhibitor : The structural characteristics of the compound suggest it could serve as a selective inhibitor for specific targets in cancer therapy, similar to other compounds in its class that have shown promising results in biochemical assays .

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopentapyrimidine core and the introduction of the chlorobenzyl and sulfonyl groups. Detailed synthetic routes can enhance understanding of its reactivity and potential modifications for improved biological activity.

Table 1: Summary of Biological Activities

Notable Research Insights

- A study highlighted the structural activity relationship (SAR) of related compounds, indicating that modifications to the cyclopentapyrimidine structure can significantly enhance anticancer potency .

- Further investigations are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects and to explore its full therapeutic potential.

Wirkmechanismus

The mechanism of action of 2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl and sulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

2-[(2-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Molecular Formula : C₁₄H₁₃ClN₂S

- Molar Mass : 276.78 g/mol

- Key Difference : The sulfur-linked substituent is a 2-chlorophenyl group (directly attached to the pyrimidine) instead of a 2-chlorobenzyl group.

- Implications : The absence of a methylene bridge reduces molecular weight and lipophilicity compared to the target compound. This may alter solubility and binding interactions in biological systems .

2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Molecular Formula : C₁₄H₁₃ClN₂S

- Molar Mass : 276.78 g/mol

- Key Difference : The chloro substituent is at the para position on the phenyl ring.

4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Molecular Formula : C₉H₁₁ClN₂

- Molar Mass : 182.65 g/mol

- Key Difference : Lacks the sulfanyl-benzyl group entirely; features a chloro substituent on the pyrimidine ring and dimethyl groups on the cyclopentane.

- Implications : Simplified structure with lower molecular weight and altered hydrophobicity. The absence of sulfur may limit hydrogen-bonding capacity .

Functional Group Variants

[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₃ (dihydrochloride salt)

- Molar Mass : 265.16 g/mol (free base)

- Key Difference : Replaces the sulfanyl-benzyl group with an ethylamine moiety .

- Implications : Introduction of a charged amine enhances water solubility and enables salt formation, which is critical for pharmacokinetics in drug development .

Biologische Aktivität

The compound 2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine , also known by its IUPAC name, exhibits significant biological activity, particularly in the context of cancer research. This article will delve into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C15H15ClN2S

- Molecular Weight : 322.81 g/mol

- CAS Number : 477852-10-1

The compound features a unique structure that includes a chlorobenzyl group and a sulfanyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit various kinases that are crucial in cell cycle regulation and cancer proliferation. Notably, it displays inhibitory effects on cyclin-dependent kinases (CDK), which are vital for cell division and growth regulation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The MTT assay was employed to assess cell viability. The results indicated that the compound exhibits significant cytotoxicity against:

- Human Gastric Cancer (SGC-7901)

- Lung Cancer (A549)

- Hepatocellular Carcinoma (HepG2)

The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µg/mL) | Percentage Inhibition |

|---|---|---|

| SGC-7901 | 1.07 ± 0.22 | 75.0% |

| A549 | 0.61 ± 0.19 | 84.1% |

| HepG2 | 0.51 ± 0.13 | 80.0% |

These findings indicate a strong potential for this compound as a therapeutic agent in oncology due to its ability to inhibit cancer cell proliferation effectively.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the chlorobenzyl and sulfanyl groups can significantly affect the compound's potency. For example, variations in the substituents on the benzyl ring have been correlated with changes in cytotoxic efficacy .

Case Studies

- In Vitro Studies : In a study published by MDPI, various derivatives of pyrimidines were synthesized and tested for their cytotoxic effects on cancer cell lines. The results demonstrated that compounds similar to This compound showed enhanced anti-cancer properties compared to traditional chemotherapeutics like 5-Fluorouracil .

- Mechanistic Insights : Research indicated that this compound not only inhibits cell proliferation but also induces apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Q & A

Q. What synthetic methodologies are typically employed to prepare 2-((2-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine?

The compound is synthesized via nucleophilic substitution and cyclization reactions. For example, thioglycolic acid derivatives can react with cyclopenta-pyrimidine precursors under reflux in methanol or dichloromethane (yields ~70–81%) . Key steps include forming the sulfanyl bridge via thioether linkages and stabilizing the cyclopenta[d]pyrimidine core through intramolecular hydrogen bonding (S(7) motif) . Purification often involves column chromatography or crystallization from methanol/water mixtures .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals intramolecular N–H⋯N hydrogen bonds forming S(7) ring motifs. The pyrimidine and chlorobenzyl rings exhibit dihedral angles of 42–62°, influencing packing via bifurcated N–H⋯O and C–H⋯O bonds. Inversion dimers (R₂²(8) motifs) and layered 3D networks are common .

Q. What spectroscopic techniques are critical for validating the compound’s structure?

- ¹H/¹³C NMR : Peaks at δ 2.39 (s, CH₃), 4.25–4.68 (s, CH₂), and aromatic protons (δ 7.10–7.71) confirm substituents .

- IR : Stretching at 1164 cm⁻¹ (C–N) and 1680–1687 cm⁻¹ (C=O) validate functional groups .

- MS : Molecular ion peaks (e.g., m/z 361 [M⁺]) confirm molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of the compound?

- Solvent Selection : Methanol or DMSO enhances nucleophilic substitution efficiency .

- Catalysis : Base catalysts (e.g., NaOH) improve thioether formation .

- Temperature Control : Room-temperature stirring (3–4 hours) minimizes side reactions .

- Purification : Gradient elution in column chromatography (e.g., chloroform/methanol 10:1) resolves structurally similar byproducts .

Q. What strategies address contradictions in reported biological activities of structurally related cyclopenta[d]pyrimidines?

- Assay Validation : Compare IC₅₀ values across standardized kinase inhibition assays (e.g., Akt1 vs. CRF1 receptors) .

- Structural Modifications : Introduce substituents at the 4-methyl or 2-chlorobenzyl positions to assess SAR trends .

- Meta-Analysis : Cross-reference crystallographic data (e.g., dihedral angles ) with activity to identify conformation-dependent interactions.

Q. How can computational modeling predict the compound’s binding mode to kinase targets like Akt?

- Molecular Docking : Use AutoDock Vina to simulate interactions with Akt’s ATP-binding pocket, focusing on hydrogen bonds between the pyrimidine core and Ala230/Thr291 residues .

- MD Simulations : Assess stability of the chlorobenzyl group in hydrophobic subpockets over 100-ns trajectories .

- Free Energy Calculations : MM-PBSA methods quantify binding affinity changes upon methyl or sulfanyl substitutions .

Q. What experimental approaches resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies?

- High-Resolution Data : Collect datasets at ≤0.8 Å resolution to refine electron density maps for ambiguous N–H⋯O/N–H⋯Cl interactions .

- Temperature Factors : Analyze B-factors to distinguish static disorder from dynamic motion in hydrogen-bonded networks .

- Comparative Analysis : Overlay structures of analogs (e.g., 4-chlorophenyl derivatives ) to identify conserved packing motifs.

Q. How does the compound’s stability under varying pH and temperature conditions impact pharmacological profiling?

- Accelerated Degradation Studies : Incubate at pH 1–9 (37°C, 72 hours) and monitor decomposition via HPLC. Sulfanyl bridges are prone to oxidation at pH >7, requiring antioxidant additives .

- Thermogravimetric Analysis (TGA) : Decomposition above 285°C suggests suitability for high-temperature formulation processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.